(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1419075-92-5
VCID: VC3414503
InChI: InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CN(C1CCNC1)S(=O)(=O)C
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

CAS No.: 1419075-92-5

Cat. No.: VC3414503

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide - 1419075-92-5

Specification

CAS No. 1419075-92-5
Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
IUPAC Name N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide
Standard InChI InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key LBWOLXIOYYVGSI-ZCFIWIBFSA-N
Isomeric SMILES CN([C@@H]1CCNC1)S(=O)(=O)C
SMILES CN(C1CCNC1)S(=O)(=O)C
Canonical SMILES CN(C1CCNC1)S(=O)(=O)C

Introduction

CHEMICAL AND STRUCTURAL PROPERTIES

Molecular Identity and Basic Properties

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exists in both free base and hydrochloride salt forms, each with distinct properties as detailed in Table 1. The compound features a five-membered pyrrolidine ring with a methanesulfonamide group attached at the 3-position in the R-configuration. The nitrogen of the pyrrolidine is unsubstituted, while the nitrogen of the sulfonamide bears a methyl group .

Table 1: Chemical Identity and Properties

PropertyFree Base FormHydrochloride Salt
Chemical Name(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Molecular FormulaC6H14N2O2SC6H15ClN2O2S
Molecular Weight178.26 g/mol214.71 g/mol
PubChem CID7220810391933824
CAS Registry Number1419075-92-51810074-90-8
Creation Date in Database2013-12-272015-10-12
Last Modification2025-04-052025-04-05

Stereochemistry

The "R" designation in the compound name indicates the specific stereochemical configuration at the 3-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereocenter creates a three-dimensional arrangement that may be crucial for biological activity, particularly for receptor binding or enzyme interactions where spatial orientation significantly impacts function .

Stereochemistry often plays a critical role in pharmacological activity, with different enantiomers potentially exhibiting vastly different biological effects. The specific R-configuration may contribute to selective binding to target proteins, potentially enhancing efficacy or reducing off-target effects.

Physical Properties

Based on its molecular structure, (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is expected to be a crystalline solid at room temperature. The presence of both basic (pyrrolidine nitrogen) and acidic (sulfonamide) functional groups suggests amphiphilic properties that may influence solubility in different solvents. The formation of a hydrochloride salt likely improves water solubility compared to the free base, which is a common strategy for enhancing pharmaceutical formulation characteristics .

ApproachKey StepsReagentsRelevance
Direct SulfonylationReaction of (R)-pyrrolidin-3-amine with MsCl followed by N-methylationMsCl, Et3N, DCMEstablishes sulfonamide bond
Radical CyclizationOxidative cyclization using N-centered radicalsNa2S2O8-CuCl2Constructs pyrrolidine ring
Stereoselective SynthesisUse of chiral catalysts or starting materialsVariesControls stereochemistry at position 3

CURRENT RESEARCH AND DEVELOPMENT

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator